molecular formula C17H13ClN4OS B184661 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole CAS No. 93073-23-5

6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Cat. No. B184661
CAS RN: 93073-23-5
M. Wt: 356.8 g/mol
InChI Key: FNXWXUUJIQWRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit promising biological activity against a range of diseases.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins that are essential for the survival and growth of microorganisms or cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent antioxidant activity, which can help protect cells from oxidative stress and damage.
Furthermore, this compound has been found to exhibit anti-inflammatory activity, which can help reduce inflammation and pain associated with various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole in lab experiments is its potent biological activity against a range of diseases. This makes it a potential candidate for the development of new drugs.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases.
Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential toxicity and side effects in humans. This will help to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent biological activity against a range of diseases. Further research is needed to determine its safety and efficacy in humans, and to develop new drugs based on this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can be achieved by various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-1,3,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.

Scientific Research Applications

The biological activity of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has been extensively studied in various scientific research applications. This compound has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Furthermore, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of new anticancer drugs.

properties

CAS RN

93073-23-5

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-23-14-8-2-11(3-9-14)10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3

InChI Key

FNXWXUUJIQWRSK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.